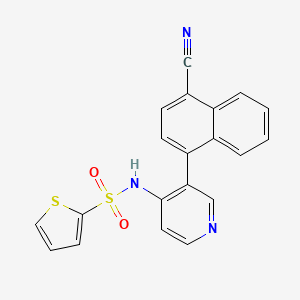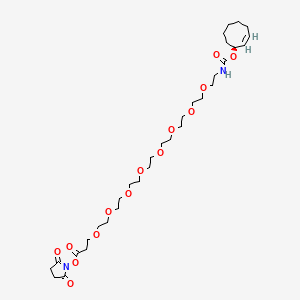
(S,E)-TCO2-PEG8-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-trans-Cyclooctene-2-polyethylene glycol-8-N-hydroxysuccinimide ester is a compound that combines the properties of trans-cyclooctene, polyethylene glycol, and N-hydroxysuccinimide ester. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable amide bonds with primary amines. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, making it suitable for various applications in biological and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-trans-Cyclooctene-2-polyethylene glycol-8-N-hydroxysuccinimide ester typically involves the following steps:
Synthesis of trans-Cyclooctene: This can be achieved through the ring-closing metathesis of diene precursors using a suitable catalyst such as Grubbs’ catalyst.
Attachment of Polyethylene Glycol: Polyethylene glycol is attached to the trans-cyclooctene through a nucleophilic substitution reaction. The hydroxyl end of polyethylene glycol reacts with a suitable leaving group on the trans-cyclooctene.
Formation of N-Hydroxysuccinimide Ester: The final step involves the activation of the carboxyl group of polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of (S,E)-trans-Cyclooctene-2-polyethylene glycol-8-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of trans-cyclooctene and polyethylene glycol.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and Quality Control: Using techniques such as chromatography and spectroscopy to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(S,E)-trans-Cyclooctene-2-polyethylene glycol-8-N-hydroxysuccinimide ester primarily undergoes the following types of reactions:
Nucleophilic Substitution: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Click Chemistry: The trans-cyclooctene moiety can participate in strain-promoted azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, and the reaction is typically carried out in an organic solvent such as dimethylformamide or dichloromethane.
Click Chemistry: Reagents include azides, and the reaction can be performed under mild conditions without the need for a catalyst.
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Triazoles: Formed from the click chemistry reaction with azides.
Wissenschaftliche Forschungsanwendungen
(S,E)-trans-Cyclooctene-2-polyethylene glycol-8-N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Bioconjugation: Used to attach biomolecules such as proteins, peptides, and antibodies to various surfaces or other molecules.
Drug Delivery: The polyethylene glycol spacer enhances solubility and reduces immunogenicity, making it suitable for drug delivery systems.
Imaging: Used in the development of imaging agents for techniques such as fluorescence and positron emission tomography.
Chemical Biology: Employed in the study of biological processes through the selective labeling of biomolecules.
Wirkmechanismus
The mechanism of action of (S,E)-trans-Cyclooctene-2-polyethylene glycol-8-N-hydroxysuccinimide ester involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester activates the carboxyl group, making it more reactive towards nucleophilic attack by amines. The trans-cyclooctene moiety can also participate in strain-promoted azide-alkyne cycloaddition reactions, forming stable triazole linkages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-Cyclooctene-Polyethylene Glycol-N-Hydroxysuccinimide Ester: Similar structure but may have different polyethylene glycol chain lengths.
Maleimide-Polyethylene Glycol-N-Hydroxysuccinimide Ester: Contains a maleimide group instead of trans-cyclooctene.
Biotin-Polyethylene Glycol-N-Hydroxysuccinimide Ester: Contains a biotin moiety for biotin-streptavidin interactions.
Uniqueness
(S,E)-trans-Cyclooctene-2-polyethylene glycol-8-N-hydroxysuccinimide ester is unique due to its combination of trans-cyclooctene and polyethylene glycol, which provides both reactivity and solubility. The trans-cyclooctene moiety allows for strain-promoted click chemistry reactions, which are highly efficient and do not require a catalyst. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, making it suitable for a wide range of applications in biological and chemical research.
Eigenschaften
Molekularformel |
C32H54N2O14 |
|---|---|
Molekulargewicht |
690.8 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H54N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h4,6,28H,1-3,5,7-27H2,(H,33,38)/b6-4+/t28-/m1/s1 |
InChI-Schlüssel |
MZIQTDNEOIBQJT-ZPUKQLKQSA-N |
Isomerische SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Kanonische SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


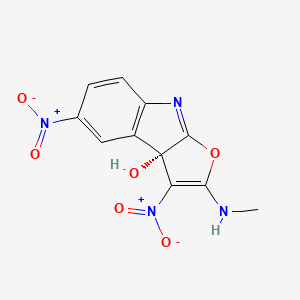
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)

![4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B12385674.png)
![(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12385679.png)
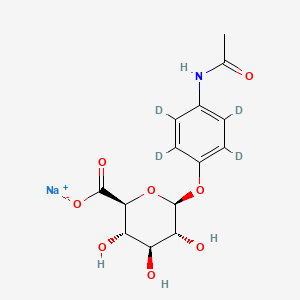

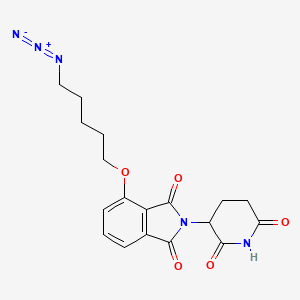
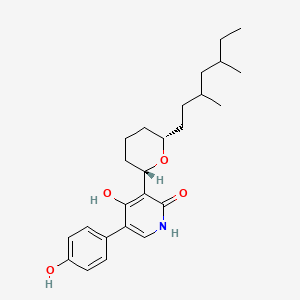
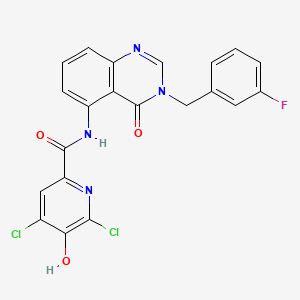
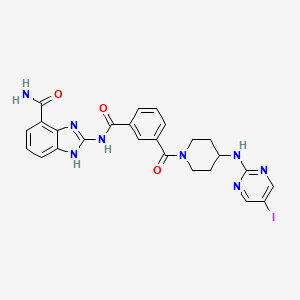
![4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide](/img/structure/B12385727.png)
![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)
